molecular formula C17H11Cl2NO3S B11974211 Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate

Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate

Katalognummer: B11974211
Molekulargewicht: 380.2 g/mol
InChI-Schlüssel: QQVQOQJRSJNVTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a chemical compound with the molecular formula C17H11Cl2NO3S and a molecular weight of 380.252 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for various chemical transformations .

Eigenschaften

Molekularformel

C17H11Cl2NO3S

Molekulargewicht

380.2 g/mol

IUPAC-Name

methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C17H11Cl2NO3S/c1-23-17(22)10-4-2-3-5-12(10)20-16(21)15-14(19)11-7-6-9(18)8-13(11)24-15/h2-8H,1H3,(H,20,21)

InChI-Schlüssel

QQVQOQJRSJNVTC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.